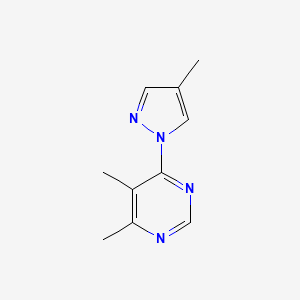

4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

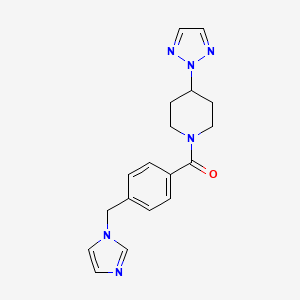

“4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine” is a compound that contains a pyrazole scaffold . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole-based compounds like “this compound” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms . The specific structure of “this compound” would require more specific information or analysis.Chemical Reactions Analysis

Pyrazole-based compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been used in the oxidation reaction of catechol to o-quinone .Scientific Research Applications

Synthesis and Biological Activity

4,5-Dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a versatile compound that plays a critical role in the synthesis of heterocyclic compounds with potential biological activities. Researchers have synthesized various derivatives of pyrimidine linked to pyrazole, exploring their insecticidal and antibacterial potential. For instance, pyrimidine-pyrazole derivatives have been evaluated for their effectiveness against certain insects and microorganisms, demonstrating significant biological activity (Deohate & Palaspagar, 2020).

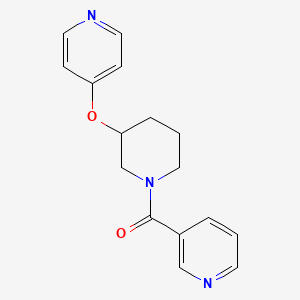

Interaction with Metals and Ligand Behavior

This compound has been utilized in the development of metallic grids through self-assembly with Cu(I) centers, showing unique ligand behavior. This has led to the creation of new types of metallic grids that can encapsulate anions, demonstrating potential for use in molecular recognition and the development of new materials (Manzano et al., 2008).

Antimicrobial and Anticancer Applications

Compounds derived from this compound have shown promising antimicrobial and anticancer properties. A series of pyrazole- and pyrimidine-based derivatives have been synthesized, exhibiting significant activities against various bacterial strains and cancer cell lines. These findings highlight the compound's potential in the development of new therapeutic agents for treating infectious diseases and cancer (Ajani et al., 2019; Kumar et al., 2014).

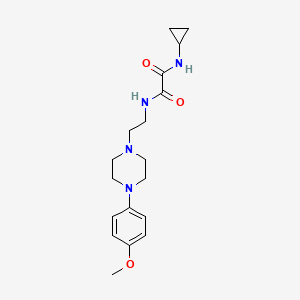

Anti-inflammatory, Analgesic, and Antipyretic Activities

The synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety has been explored for their anti-inflammatory, analgesic, and antipyretic activities. This research opens up new avenues for the development of drugs targeting inflammation and pain (Antre et al., 2011).

Antiviral Properties and Enzymatic Inhibition

Derivatives of this compound have demonstrated notable antiviral properties, specifically through the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo pyrimidine biosynthesis pathway. This mechanism of action provides a valuable insight for the development of antiviral therapeutics (Munier-Lehmann et al., 2015).

Future Directions

The future directions for “4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine” and similar compounds could involve further developments in synthetic techniques and biological activity related to pyrazole derivatives . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , and these fields could provide avenues for future research and development.

Mechanism of Action

Target of Action

Similar compounds have been known to targetLeishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .

Mode of Action

It is suggested that the compound interacts with its targets, leading to changes that inhibit the growth or survival of the targeted organisms . A molecular simulation study showed that a similar compound had a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Similar compounds have been known to interfere with the life cycle of the targeted organisms, disrupting their growth and survival .

Result of Action

The result of the action of 4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is the inhibition of the growth or survival of the targeted organisms . This leads to a reduction in the severity of the diseases caused by these organisms, such as leishmaniasis and malaria .

Properties

IUPAC Name |

4,5-dimethyl-6-(4-methylpyrazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-4-13-14(5-7)10-8(2)9(3)11-6-12-10/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZURHYPNBGSMHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC=NC(=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2869309.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2869316.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2869322.png)

![7-Fluoro-2-methyl-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2869323.png)